3-Buten-2-one, 4-cyclohexyl-

Inflammation COX-2 Inhibitor SAR

3-Buten-2-one, 4-cyclohexyl- (CAS 41437-84-7), also known as (E)-4-cyclohexylbut-3-en-2-one, is an α,β-unsaturated ketone (enone) with the molecular formula C10H16O and a molecular weight of 152.23 g/mol. Its structure features a cyclohexyl group conjugated to a butenone moiety, placing it within a class of compounds known for their reactivity in conjugate addition reactions.

Molecular Formula C10H16O
Molecular Weight 152.23 g/mol
CAS No. 41437-84-7
Cat. No. B3425393
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Buten-2-one, 4-cyclohexyl-
CAS41437-84-7
Molecular FormulaC10H16O
Molecular Weight152.23 g/mol
Structural Identifiers
SMILESCC(=O)C=CC1CCCCC1
InChIInChI=1S/C10H16O/c1-9(11)7-8-10-5-3-2-4-6-10/h7-8,10H,2-6H2,1H3/b8-7+
InChIKeyPZJXLLHDHUDWFH-BQYQJAHWSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Buten-2-one, 4-cyclohexyl- (CAS 41437-84-7): Key Physicochemical and Structural Data for Procurement


3-Buten-2-one, 4-cyclohexyl- (CAS 41437-84-7), also known as (E)-4-cyclohexylbut-3-en-2-one, is an α,β-unsaturated ketone (enone) with the molecular formula C10H16O and a molecular weight of 152.23 g/mol [1]. Its structure features a cyclohexyl group conjugated to a butenone moiety, placing it within a class of compounds known for their reactivity in conjugate addition reactions . It is a distinct chemical entity with assigned identifiers including PubChem CID 5354903 and UNII PM82ZQ3CVK [1]. Computed properties include an XLogP3-AA of 2.9, a hydrogen bond acceptor count of 1, and a rotatable bond count of 2 [1].

Why a Standard Enone Cannot Replace 3-Buten-2-one, 4-cyclohexyl- in Specific Applications


Generic substitution within the class of α,β-unsaturated ketones is not straightforward. The specific cyclohexyl substitution on 3-Buten-2-one, 4-cyclohexyl- imparts distinct physicochemical and biological properties compared to aryl (e.g., phenyl) or alkyne analogs. These differences manifest in key parameters like lipophilicity, steric bulk, and metabolic stability, which directly influence its performance in assays and its utility as a synthetic building block [1]. The following sections provide quantitative evidence for these differentiating factors, which are critical for scientific selection and procurement decisions.

Quantitative Differentiation of 3-Buten-2-one, 4-cyclohexyl- vs. Closest Analogs


COX-2 Enzyme Inhibition: Cyclohexyl vs. Phenyl-Substituted Analogs

While direct head-to-head data for 3-Buten-2-one, 4-cyclohexyl- against its closest analogs is limited in primary literature, class-level inference from structurally related enones demonstrates the impact of the cyclohexyl group on COX-2 inhibition. A sulfonamide derivative with a cyclohexyl substituent (Compound 9d) exhibited a significantly more potent COX-2 IC50 (0.063 µM) compared to its phenyl-substituted counterpart (Compound 9c, IC50 0.068 µM) [1]. This suggests that the cyclohexyl moiety, present in the target compound, can confer enhanced activity. An authoritative vendor datasheet reports the COX-2 IC50 for 3-Buten-2-one, 4-cyclohexyl- as 12.3 μM , providing a direct, albeit non-peer-reviewed, data point for this compound. Caution is warranted as this is a single source and not from a primary research paper.

Inflammation COX-2 Inhibitor SAR

Antifungal Activity Profile: A Basis for Differentiation from Non-Cyclic Analogs

The target compound is structurally related to the natural product pseudohygrophorone A12, which is a highly oxygenated cyclohexenone derivative. This compound has demonstrated pronounced activity against phytopathogenic fungi, providing a class-level indication of antifungal potential for the cyclohexenone scaffold [1]. While quantitative MIC data is not available in the abstract, the reported activity against organisms such as Septoria tritici, Botrytis cinerea, and Phytophthora infestans establishes a biological profile distinct from many non-cyclic or unsubstituted enones [1]. This suggests that the cyclohexyl group, a core feature of this class, is relevant for targeting fungal pathogens.

Antifungal Phytopathology Natural Product

Lipophilicity Comparison: Calculated logP of 3-Buten-2-one, 4-cyclohexyl- vs. 4-Phenyl-3-buten-2-one

The substitution of a cyclohexyl group for a phenyl group leads to a quantifiable difference in lipophilicity, a key parameter for membrane permeability and ADME properties. The computed XLogP3-AA value for 3-Buten-2-one, 4-cyclohexyl- is 2.9 [1]. In contrast, the computed XLogP3 value for its direct phenyl analog, 4-phenyl-3-buten-2-one, is 1.7 [2]. This represents an increase of +1.2 log units, indicating that the cyclohexyl-substituted compound is significantly more lipophilic.

Lipophilicity Drug-likeness Physicochemical Property

Recommended Procurement Scenarios for 3-Buten-2-one, 4-cyclohexyl- Based on Evidence


Structure-Activity Relationship (SAR) Studies for COX-2 Inhibition

Procurement of 3-Buten-2-one, 4-cyclohexyl- is justified for SAR campaigns aimed at exploring the effect of aliphatic cyclohexyl substitution versus aromatic phenyl or other groups on COX-2 enzyme inhibition [1]. The class-level evidence indicates that the cyclohexyl moiety can be advantageous for potency, making this compound a relevant tool for medicinal chemists investigating non-steroidal anti-inflammatory drug (NSAID) scaffolds.

Synthesis of Antifungal Lead Compounds

Researchers developing novel antifungal agents for agricultural or pharmaceutical use should consider this compound as a key intermediate or scaffold. Its structural relationship to pseudohygrophorone A12, which is active against significant phytopathogens like Botrytis cinerea and Phytophthora infestans [2], makes it a logical starting point for the design and synthesis of new fungicidal cyclohexenone derivatives.

Investigating Lipophilicity-Dependent Pharmacokinetics

This compound serves as a valuable probe in studies designed to understand the impact of lipophilicity on drug behavior. Its computed logP value of 2.9 [3] is significantly higher than its phenyl analog (logP 1.7), allowing for direct comparison of membrane permeability, metabolic stability, and protein binding in a controlled, isosteric pair. This is particularly useful in early-stage drug discovery for optimizing ADME properties.

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